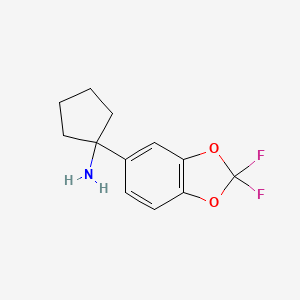

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanamine

Description

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanamine is a synthetic compound featuring a cyclopentane ring substituted with an amine group and a 2,2-difluorobenzodioxol moiety. The 2,2-difluorobenzodioxol group is a recurring motif in CFTR-targeting drugs, enhancing metabolic stability and binding affinity through fluorine’s electron-withdrawing effects .

Properties

CAS No. |

1704097-21-1 |

|---|---|

Molecular Formula |

C12H13F2NO2 |

Molecular Weight |

241.23 g/mol |

IUPAC Name |

1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopentan-1-amine |

InChI |

InChI=1S/C12H13F2NO2/c13-12(14)16-9-4-3-8(7-10(9)17-12)11(15)5-1-2-6-11/h3-4,7H,1-2,5-6,15H2 |

InChI Key |

QQBPMFZHIBMKJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC3=C(C=C2)OC(O3)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanamine typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzodioxole Ring: Starting from a suitable benzene derivative, the benzodioxole ring can be formed through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.

Introduction of the Difluoro Groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Attachment of the Cyclopentanamine Group: This step may involve the formation of a cyclopentanone intermediate, followed by reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction of the benzodioxole ring or the amine group can lead to different derivatives.

Substitution: Halogen atoms in the benzodioxole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkoxides, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amine group might yield imines, while nucleophilic substitution could introduce various functional groups into the benzodioxole ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparative Analysis Table

Research Findings and Implications

- Fluorine Substitution : The 2,2-difluorobenzodioxol group in Tezacaftor and the target compound enhances metabolic stability and target binding, a feature shared with ABBV/GLPG-2222 .

- Functional Group Role : Amines (target compound) vs. carboxylic acids (ABBV/GLPG-2222) influence ionization, affecting bioavailability and interaction with hydrophilic/hydrophobic protein regions .

Biological Activity

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanamine is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a cyclopentane ring and a difluorinated benzodioxole moiety, which may contribute to its biological properties. Understanding its biological activity is crucial for exploring its applications in pharmacology and other fields.

- Molecular Formula : C13H12F2N

- Molecular Weight : 251.23 g/mol

- Structure : The compound consists of a cyclopentane ring attached to a 2,2-difluorinated benzodioxole structure, providing a distinctive chemical reactivity profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Insecticidal Properties : Studies have shown that derivatives of benzodioxole can possess larvicidal activity against Aedes aegypti, a vector for several viral diseases. The presence of specific substituents on the aromatic ring is critical for enhancing biological activity .

- Cytotoxicity Studies : Initial evaluations suggest that certain derivatives do not exhibit significant cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM), indicating a potentially favorable safety profile .

The mechanism of action for this compound is still under investigation. However, it is hypothesized that the difluorinated moiety may enhance interactions with biological targets due to increased lipophilicity and electron-withdrawing effects, which can influence receptor binding and activity.

Comparative Analysis with Related Compounds

To provide further insights into the biological activity of this compound, a comparison with structurally related compounds is essential. Below is a table summarizing key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonitrile | C13H11F2NO2 | Similar structure but with a cyclopropane ring |

| 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamine | C13H12F2N | Contains an amine functional group instead of a nitrile |

| 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid | C13H12F2O | Contains a carboxylic acid functional group |

This table highlights the variations in functional groups and structural frameworks that may confer distinct biological properties.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of compounds derived from the benzodioxole scaffold. For instance:

- Larvicidal Activity Against Aedes aegypti : Research demonstrated that certain benzodioxole derivatives exhibited significant larvicidal effects, with specific structural modifications enhancing potency. The most effective compound in these studies had an LC50 value significantly lower than conventional insecticides .

- Safety Profiles : In toxicity assessments involving mammalian models, some derivatives showed no adverse effects on vital organs at high doses (2000 mg/kg), suggesting a promising safety profile for potential therapeutic applications .

Q & A

Q. What are the key structural features and functional groups of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanamine, and how do they influence its reactivity?

The compound consists of a cyclopentylamine core attached to a 2,2-difluoro-1,3-benzodioxole moiety. The benzodioxol group is electron-deficient due to the electron-withdrawing fluorine atoms, which may enhance stability and influence interactions with biological targets. The cyclopentylamine group provides conformational flexibility, potentially aiding in binding to receptors or enzymes. Structural analogs like (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride have shown bioactivity in neurotransmitter modulation, suggesting similar potential for this compound .

Q. What are the common synthetic routes for this compound, and what challenges arise during synthesis?

Synthesis typically involves multi-step reactions:

Cyclopentylamine functionalization : Introduction of the benzodioxol group via Suzuki coupling or nucleophilic aromatic substitution.

Fluorination : Selective fluorination using reagents like DAST (diethylaminosulfur trifluoride) to achieve the 2,2-difluoro configuration.

Purification : Challenges include separating stereoisomers (if chiral centers exist) and removing residual solvents.

Referencing intermediates like Lumacaftor VX 809 precursors, similar compounds require rigorous quality control (e.g., HPLC, NMR) to validate purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : To confirm the benzodioxol fluorine environment and cyclopentylamine structure.

- Mass spectrometry (HRMS) : For molecular weight validation.

- HPLC : To assess purity, especially for isomers or byproducts.

Certificates of Analysis (COA) for related compounds emphasize the need for validated methods (e.g., Method of Analysis, MOA) to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, cyclopentylamine substitution) affect the compound’s bioactivity?

Comparative studies of analogs (e.g., 1-(5-Fluoro-2-methylphenyl)cyclopentanamine) reveal that fluorination enhances metabolic stability and membrane permeability, while cyclopentylamine substitutions alter receptor binding kinetics. For example, replacing the cyclopentylamine with a cyclopropane group (as in Lumacaftor intermediates) reduces CNS penetration but increases hepatic stability .

Q. What experimental designs are recommended for studying interactions with biological targets (e.g., receptors, enzymes)?

- Radioligand binding assays : To quantify affinity for neurotransmitter receptors (e.g., serotonin, dopamine).

- Electrophysiology : For real-time monitoring of ion channel modulation.

- Molecular docking simulations : To predict binding modes using structural analogs (e.g., benzo[d][1,3]dioxol-5-yl derivatives) as templates .

Q. How can researchers resolve contradictions in solubility or bioactivity data across studies?

Discrepancies often arise from differences in:

Q. What are the patent and regulatory considerations for using this compound in preclinical research?

Patented derivatives (e.g., Lumacaftor intermediates) are restricted to R&D use. Researchers must verify patent status (e.g., via CAS registry cross-referencing) and adhere to Material Transfer Agreements (MTAs) .

Q. How can in vitro and in vivo toxicity profiles be systematically evaluated?

- In vitro : Use hepatocyte assays (e.g., CYP450 inhibition) and Ames tests for mutagenicity.

- In vivo : Rodent models for acute toxicity (LD50) and neurobehavioral effects.

EPA DSSTox resources provide toxicity data for structurally related benzodioxol compounds .

Q. What computational tools are suitable for modeling the compound’s pharmacokinetics?

- ADMET prediction software : Use tools like SwissADME to estimate absorption, distribution, and metabolism.

- Molecular dynamics (MD) simulations : To study interactions with lipid bilayers or proteins.

QSAR models trained on benzodioxol derivatives can predict metabolic pathways .

Q. How does chirality (if present) impact pharmacological activity, and what resolution methods are effective?

Chiral centers in cyclopentylamine analogs (e.g., 1-(5-Fluoro-2-methylphenyl)cyclopentanamine) require enantiomeric resolution via chiral HPLC or enzymatic kinetic resolution. Activity differences between enantiomers (e.g., 10-fold variance in receptor binding) highlight the need for stereochemical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.